molecular formula C20H22BrN3O2S B12253736 N-[1-[(4-bromophenyl)methyl]piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine

N-[1-[(4-bromophenyl)methyl]piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine

Cat. No.: B12253736
M. Wt: 448.4 g/mol
InChI Key: NAVJZTRSNCMFNB-UHFFFAOYSA-N
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Description

N-[1-[(4-bromophenyl)methyl]piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine is a complex organic compound that features a piperidine ring, a bromophenyl group, and a benzothiazole moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Properties

Molecular Formula

C20H22BrN3O2S

Molecular Weight

448.4 g/mol

IUPAC Name

N-[1-[(4-bromophenyl)methyl]piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine

InChI

InChI=1S/C20H22BrN3O2S/c1-23(20-18-4-2-3-5-19(18)27(25,26)22-20)17-10-12-24(13-11-17)14-15-6-8-16(21)9-7-15/h2-9,17H,10-14H2,1H3

InChI Key

NAVJZTRSNCMFNB-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)CC2=CC=C(C=C2)Br)C3=NS(=O)(=O)C4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(4-bromophenyl)methyl]piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine typically involves multiple steps, starting with the preparation of the piperidine ring and the bromophenyl group. The piperidine ring can be synthesized through cyclization reactions, while the bromophenyl group is introduced via bromination reactions. The final step involves the coupling of these intermediates with the benzothiazole moiety under controlled conditions, often using catalysts and solvents to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. This ensures a higher yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[1-[(4-bromophenyl)methyl]piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the bromophenyl moiety .

Scientific Research Applications

N-[1-[(4-bromophenyl)methyl]piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-[(4-bromophenyl)methyl]piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

  • N-[1-[(4-bromophenyl)methyl]piperazin-1-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine
  • N-[1-[(4-bromophenyl)methyl]piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-thione

Uniqueness

N-[1-[(4-bromophenyl)methyl]piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields .

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